molecular formula C12H17NO B2358476 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine CAS No. 28538-92-3

4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

Cat. No.: B2358476
CAS No.: 28538-92-3
M. Wt: 191.274
InChI Key: XFKNUDOLYQZEJN-UHFFFAOYSA-N
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Description

4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a tetrahydropyran moiety

Scientific Research Applications

4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . The hazard statements associated with it are H315 and H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method is the alkylation of pyridine with 2-ethyl-tetrahydropyran-4-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl tetrahydropyran-4-ylacetate
  • Tetrahydropyranyl-4-acetic acid
  • Tetrahydropyran-4-carbaldehyde

Uniqueness

4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-ethyloxan-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-12-9-11(5-8-14-12)10-3-6-13-7-4-10/h3-4,6-7,11-12H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKNUDOLYQZEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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